1-Allylsulfanyl-3-fluoro-6-methoxybenzene
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Overview
Description
1-Allylsulfanyl-3-fluoro-6-methoxybenzene is an organic compound with the molecular formula C10H11FOS. This compound is characterized by the presence of an allylsulfanyl group, a fluorine atom, and a methoxy group attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allylsulfanyl-3-fluoro-6-methoxybenzene typically involves the introduction of the allylsulfanyl group, fluorine atom, and methoxy group onto the benzene ring through a series of chemical reactions. One common method involves the use of allyl sulfide, fluorobenzene, and methoxybenzene as starting materials. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Allylsulfanyl-3-fluoro-6-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the allylsulfanyl group to a thiol group.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzene derivatives .
Scientific Research Applications
1-Allylsulfanyl-3-fluoro-6-methoxybenzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Allylsulfanyl-3-fluoro-6-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1-Allylsulfanyl-3-fluorobenzene: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-Allylsulfanyl-6-methoxybenzene: Lacks the fluorine atom, which may influence its electronic properties and interactions with molecular targets.
3-Fluoro-6-methoxybenzene:
Uniqueness
1-Allylsulfanyl-3-fluoro-6-methoxybenzene is unique due to the combination of the allylsulfanyl, fluorine, and methoxy groups on the benzene ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-fluoro-1-methoxy-2-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FOS/c1-3-6-13-10-7-8(11)4-5-9(10)12-2/h3-5,7H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZJIWYYHDRKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)SCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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